N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H17NO/c1-9(2,3)8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
QGVQINSVZAXHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC12CC(C1)C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
Direct Amidation Strategies
The most straightforward method for the synthesis of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide involves the direct coupling of 1-aminobicyclo[1.1.1]pentane with a suitable pivaloylating agent. This approach leverages the inherent nucleophilicity of the bridgehead amine of the BCP core.
Coupling of 1-Aminobicyclo[1.1.1]pentane with Pivaloylating Agents
The exceptional reactivity of the bridgehead amine on the bicyclo[1.1.1]pentane skeleton facilitates its condensation with carboxylic acid derivatives. researchgate.net This high reactivity is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity of the BCP-amine. researchgate.net
Traditional methods of amide bond formation are applicable to the synthesis of this compound. One common approach involves the use of pivaloyl chloride as the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Another classical method is the mixed anhydride (B1165640) procedure. This involves the activation of pivalic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM), followed by the addition of 1-aminobicyclo[1.1.1]pentane.
Modern peptide coupling reagents are widely employed to facilitate the efficient formation of the amide bond, particularly when starting from pivalic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). escholarship.org
Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. researchgate.net The choice of coupling reagent and any additives can be critical in optimizing the reaction yield and purity of the final product.
| Coupling Reagent | Additive(s) | Typical Solvent(s) | General Efficacy |
| Pivaloyl Chloride | Tertiary Amine (e.g., Et3N, Pyridine) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Effective for direct acylation. |
| DIC | HOBt, DMAP | DCM, N,N-Dimethylformamide (DMF) | Widely used, good yields. escholarship.org |
| HATU | Tertiary Amine (e.g., DIPEA) | DMF, DCM | High efficiency, often used for challenging couplings. researchgate.net |
| PyBOP | Tertiary Amine (e.g., DIPEA) | DMF, DCM | Robust and effective coupling agent. |
| T3P | Tertiary Amine (e.g., Pyridine) | Ethyl acetate (B1210297), DCM | Can be a practical choice for amide bond formation. researchgate.net |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. The selection of the solvent can influence the solubility of the reactants and the rate of the reaction. For instance, DMF is often favored for reactions involving coupling reagents due to its high polarity and ability to dissolve a wide range of compounds.
The choice of base is also critical. Tertiary amines like triethylamine (B128534) (Et3N) and N,N-diisopropylethylamine (DIPEA) are frequently used to scavenge the acid produced during the reaction. The stoichiometry of the base should be carefully controlled to ensure complete neutralization without causing unwanted side reactions.
Reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the chosen acylating agent and coupling system. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.
Chemo- and Regioselectivity Considerations in Amidation Reactions
The synthesis of this compound from 1-aminobicyclo[1.1.1]pentane is characterized by high chemo- and regioselectivity. The bridgehead amine is the most nucleophilic site in the molecule, and acylation occurs exclusively at this position. The rigid, cage-like structure of the BCP core prevents reactions at other positions under standard amidation conditions. This inherent selectivity simplifies the purification process as side products resulting from reactions at other sites are generally not observed.
Multi-step Synthetic Approaches
Multi-step syntheses provide an alternative route to this compound, often starting from more readily available precursors to the bicyclo[1.1.1]pentane core. A common strategy involves the synthesis of 1-aminobicyclo[1.1.1]pentane or a derivative thereof, followed by the amidation step as described above.
A scalable synthesis of 1-bicyclo[1.1.1]pentylamine has been developed starting from [1.1.1]propellane. researchgate.netnih.gov This involves a hydrohydrazination reaction with di-tert-butyl azodicarboxylate, followed by deprotection and reduction to yield the bridgehead amine. researchgate.netnih.gov This amine can then be acylated with a pivaloylating agent.
Another approach begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. escholarship.org Through a series of functional group interconversions, one of the carboxylic acid groups can be converted into an amine, for example, via a Curtius rearrangement. The resulting amino-substituted BCP can then be acylated to afford the target pivalamide (B147659). These multi-step routes offer flexibility in introducing various functional groups onto the BCP scaffold.
| Starting Material | Key Transformation(s) | Intermediate | Final Step |
| [1.1.1]Propellane | Hydrohydrazination, Deprotection, Reduction | 1-Aminobicyclo[1.1.1]pentane | Pivaloylation |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Monofunctionalization, Curtius Rearrangement | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivative | Pivaloylation |
Preparation of 1-Aminobicyclo[1.1.1]pentane Precursors
The construction of the 1-aminobicyclo[1.1.1]pentane scaffold is a critical step, with various methods developed to introduce the nitrogen functionality onto the BCP core. These methods often start with the highly strained and reactive molecule, [1.1.1]propellane. thieme-connect.de
Several strategies have been developed to install a nitrogen atom at the bridgehead position of the bicyclo[1.1.1]pentane skeleton. These methods leverage the unique reactivity of [1.1.1]propellane, which readily undergoes reactions with radical and nucleophilic species.
Radical Amination and Related Processes: Radical-based methods are prominent in BCP functionalization. A scalable synthesis of 1-bicyclo[1.1.1]pentylamine has been achieved via a manganese-catalyzed hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate, followed by deprotection and reduction of the resulting hydrazine. researchgate.net This route is noted for its improved scalability, yield, and safety compared to previous methods. researchgate.net Other radical approaches include multicomponent reactions, such as the carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives. thieme-connect.denih.gov Furthermore, visible-light-induced strategies utilizing electron donor-acceptor (EDA) complexes or the fragmentation of α-iodoaziridines have been employed to generate nitrogen-centered radicals that add to [1.1.1]propellane. nih.gov
Curtius Rearrangement: A classical method for converting carboxylic acids to amines, the Curtius rearrangement, has been successfully applied to BCP systems. Starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a mono-protected ester can be subjected to a Curtius rearrangement using reagents like diphenylphosphoryl azide (B81097) (DPPA) to yield the corresponding isocyanate, which is then hydrolyzed to the amine. acs.orgnih.gov This method is a key step in producing various 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives. researchgate.net
Electrophilic Activation: While radical and anionic additions to [1.1.1]propellane are common, its electrophilic activation has been historically challenging. However, recent work has shown that [1.1.1]propellane can be activated by forming a halogen bond complex, enabling its reaction with neutral nitrogen nucleophiles like anilines and azoles. researchgate.net
Skeletal Rearrangement: An innovative "skeletal editing" approach allows for the conversion of azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized BCPs. nih.govescholarship.org This strategy involves a photochemical [2+2] cycloaddition to form the aza-BCH framework, followed by a nitrogen-deleting deamination step to contract the scaffold to the desired BCP core. nih.gov
Table 1: Comparison of Methodologies for Nitrogen Introduction
| Methodology | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Hydrohydrazination/Reduction | [1.1.1]Propellane | Di-tert-butyl azodicarboxylate, Mn catalyst, Reducing agent | Scalable, high-yielding, improved safety profile. researchgate.net |
| Radical Carboamination | [1.1.1]Propellane | Radical precursor, Amine source, Catalyst (e.g., Fe(Pc)) | One-pot, multicomponent synthesis of substituted BCP amines. thieme-connect.denih.gov |
| Curtius Rearrangement | BCP-1-carboxylic acid | Diphenylphosphoryl azide (DPPA) or similar | Classic transformation from readily available carboxylic acids. acs.orgnih.gov |
| Skeletal Editing | N-allyl enamides | Light (photocycloaddition), Deamination reagents | Access to bridge-functionalized BCPs from different scaffolds. nih.govescholarship.org |
Given the reactivity of the amino group, protection and deprotection steps are often necessary during the synthesis of BCP-containing molecules. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for the BCP-amine. researchgate.netnih.gov
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) or, in the case of the Curtius rearrangement, by trapping the intermediate isocyanate with tert-butanol (B103910). nih.gov For instance, in a scalable synthesis of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, the rearrangement of a BCP-carboxylic acid with DPPA in the presence of triethylamine and tert-butanol affords the Boc-protected amine directly. nih.gov
Deprotection of the Boc group is reliably achieved under acidic conditions. researchgate.net A solution of hydrochloric acid in an organic solvent like ethyl acetate or dioxane is frequently used to cleave the Boc group, yielding the corresponding amine hydrochloride salt. researchgate.netchemrxiv.org This straightforward and high-yielding deprotection makes the Boc group a versatile and practical choice in the multistep synthesis of BCP-amine derivatives.
Alternative Routes to the Pivalamide Moiety
The formation of the pivalamide bond is an acylation reaction between 1-aminobicyclo[1.1.1]pentane and a derivative of pivalic acid. While the standard approach involves pivaloyl chloride, alternative methods focusing on greener and more efficient amide bond formations are available.
Direct Acylation with Pivaloyl Chloride: A direct and cost-effective method involves the reaction of the amine with pivaloyl chloride. This reaction can be performed in various solvents, and recent studies have highlighted its feasibility even in water, sometimes with the aid of a surfactant like TPGS-750-M, which aligns with green chemistry principles. nsf.gov
Enzymatic Amidation: Biocatalysis offers a sustainable alternative to traditional chemical methods. The enzyme Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the direct coupling of free carboxylic acids and amines to form amides with high conversions and yields. nih.gov This method avoids the need for activating agents and can be performed in green solvents, such as cyclopentyl methyl ether (CPME), at moderate temperatures (e.g., 60 °C), offering excellent purity of the final product. nih.gov
Green Chemistry Principles in Synthesis Design for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Key considerations include maximizing atom economy, improving reaction efficiency, and utilizing sustainable materials.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com Synthetic routes that involve addition reactions and multicomponent reactions are generally favored for their high atom economy.
Addition to [1.1.1]Propellane: Syntheses that begin with the addition of functionalities across the central bond of [1.1.1]propellane are highly atom-economical, as all atoms of the reactants are, in principle, incorporated into the product. thieme-connect.dechemrxiv.org
Multicomponent Reactions: One-pot, multicomponent strategies, such as the radical carboamination of [1.1.1]propellane, are highly efficient as they reduce the number of synthetic steps and purification procedures, saving time, solvents, and energy while often improving atom economy. nih.govchemrxiv.org
Protecting Group Chemistry: In contrast, routes that rely on protecting groups or involve transformations like the Curtius rearrangement have lower atom economy. The Curtius rearrangement, for example, generates nitrogen gas and other byproducts from the azide reagent, which are not incorporated into the final molecule. nih.gov
Table 2: Atom Economy Comparison for Amine Precursor Synthesis
| Synthetic Approach | Type of Reaction | Atom Economy | Key Byproducts |
|---|---|---|---|
| Addition to [1.1.1]Propellane | Addition/Multicomponent | High | Minimal, depends on specific reaction. chemrxiv.org |
| Curtius Rearrangement | Rearrangement | Low | Nitrogen gas (N₂), Diphenyl phosphorylate waste. nih.gov |
| Use of Boc Protecting Group | Protection/Deprotection | Low | Isobutylene, Carbon dioxide (from deprotection). |
The choice of solvents and catalysts has a significant environmental impact. Traditional amide bond formations often use hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgacs.org
Sustainable Solvents: Research has identified several greener alternatives for amide synthesis. bohrium.com Water is a highly sustainable medium, and its use has been demonstrated for amide couplings, including those with pivaloyl chloride. nsf.govacs.org Other recommended solvents include biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as propylene (B89431) carbonate and γ-valerolactone (GVL). nih.govacs.org
Catalyst Development: The development of more sustainable catalysts is crucial.
Enzymatic Catalysis: Lipases, such as CALB, represent an ideal green catalyst as they are biodegradable, operate under mild conditions, and offer high selectivity. nih.gov
Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and less toxic metals, like the iron-based catalyst [Fe(Pc)] used in some radical aminations, is a greener alternative to catalysts based on precious or heavy metals like palladium or tin. nih.gov
Photocatalysis: Metal-free, visible-light-induced reactions provide a powerful green approach, avoiding metal catalysts altogether and often proceeding at room temperature. keaipublishing.com
Mechanistic Investigations of Synthetic Pathways to N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
Elucidation of Reaction Mechanisms for Amide Formation
The formation of the amide linkage in N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide from BCP-amine and an activated pivaloyl species is a cornerstone of its synthesis. The reaction proceeds through a well-established pathway, although the specific characteristics of the BCP moiety introduce unique considerations.
Nucleophilic Acyl Substitution Mechanisms
The primary mechanism for the formation of this compound is a nucleophilic acyl substitution. In this reaction, the nitrogen atom of the BCP-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl group (e.g., pivaloyl chloride).
The reaction sequence is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of BCP-amine attacks the carbonyl carbon of pivaloyl chloride. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen develops a negative charge and the nitrogen atom bears a positive charge.
Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom re-forms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.
Deprotonation: The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture (such as a tertiary amine like triethylamine (B128534) or pyridine) or another molecule of BCP-amine, to yield the final, neutral this compound product and a protonated base byproduct (e.g., triethylammonium (B8662869) chloride).
Despite the steric bulk of the BCP cage, the bridgehead amine exhibits exceptional nucleophilicity. nih.gov This enhanced reactivity is attributed to a combination of low steric hindrance around the nitrogen atom's lone pair and favorable electronic properties. nih.gov The geometry of the BCP cage directs the substituents away from the bridgehead position, minimizing steric clash during the approach of the electrophile. nih.gov Computational studies have shown that while the C-N bond of BCP-amine has significant s-character (34%), similar to a nearly sp²-hybridized carbon, the amine still demonstrates higher intrinsic nucleophilicity than aniline. nih.gov
| Property | Bicyclo[1.1.1]pentan-1-amine | tert-Butylamine | Bicyclo[2.2.2]octan-1-amine |
| Cone Angle (°) | 88 | 106 | 100 |
| N─H Distance (Å) * | 2.21 | 2.12 | 2.14 |
| C─N Bond s-character (%) | 34 | 27 | 28 |
| Calculated Nucleophilicity (N) | 13.91 | 14.65 | 14.77 |
| Distance from the nitrogen atom to the nearest hydrogen atom that could block an electrophile's approach. Data sourced from computational analyses. nih.gov |
Role of Catalysis (e.g., Lewis Acid, Brønsted Acid/Base)
While the acylation of BCP-amine can proceed without a catalyst due to the amine's inherent reactivity, the reaction is almost always performed in the presence of a non-nucleophilic Brønsted base.
Brønsted Base Catalysis: The most common approach involves using a stoichiometric amount of a tertiary amine, such as triethylamine or pyridine (B92270). The base serves two critical functions. Firstly, it acts as a scavenger for the acidic byproduct (HCl, if pivaloyl chloride is used), preventing the protonation of the unreacted BCP-amine. Protonation would render the amine non-nucleophilic, effectively halting the reaction. Secondly, by neutralizing the acid formed, the base drives the reaction equilibrium towards the product side, ensuring high conversion.
Lewis Acid Catalysis: While less common for simple acylations with highly reactive acyl chlorides, Lewis acid catalysis can be employed, particularly when using less reactive acylating agents like carboxylic acids. A Lewis acid (e.g., Sc(OTf)₃, Nb₂O₅) can activate the carboxylic acid by coordinating to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. researchgate.net However, a significant challenge in Lewis acid-catalyzed amidations is the potential for the catalyst to be inhibited or deactivated by the basic amine substrate and the water byproduct. researchgate.net For the synthesis of this compound, direct coupling with pivalic acid would necessitate such activation, often requiring high temperatures and catalysts tolerant to basic conditions. researchgate.netmdpi.com
Understanding Selectivity in Bicyclo[1.1.1]pentane Functionalization during Synthesis
The synthesis of the title compound is contingent upon the availability of its key precursor, BCP-amine. The methods to prepare this precursor from more fundamental building blocks, like [1.1.1]propellane, are governed by the unique reactivity of the strained BCP core.
Steric and Electronic Factors Influencing Reactivity
The functionalization of the BCP skeleton is dominated by its high degree of ring strain (approx. 66 kcal/mol) and unusual electronic structure. acs.org The central C1-C3 bond in the precursor [1.1.1]propellane is exceptionally weak and reactive, behaving more like a π-bond. This allows for strain-releasing reactions where radicals or nucleophiles add across this central bond, creating 1,3-disubstituted BCPs. nih.govfrontiersin.org
Electronic Effects: The bridgehead positions of the BCP cage have significant p-orbital character, often described as "inverted" sp³ hybridization. nih.gov This leads to a high C-H bond dissociation energy (BDE) at the bridgehead, measured at approximately 109.7 kcal/mol for a substituted BCP, which is much stronger than a typical tertiary C-H bond and closer to that of an alkene. researchgate.net This high BDE makes direct C-H functionalization at the bridgehead challenging without specific catalytic systems. researchgate.net Conversely, the formation of a BCP radical via addition to propellane is favorable, and this radical exhibits sp²-like character, influencing its subsequent reactions. nih.gov
Steric Effects: The rigid, cage-like structure of the BCP core dictates the trajectory of approaching reagents. Reactions almost exclusively occur at the two bridgehead positions (C1 and C3), as the bridge carbons are sterically inaccessible. This inherent steric control provides a powerful tool for regioselectivity, ensuring that functionalization leads to linearly disposed 1,3-disubstituted products, which are valuable as bioisosteres of para-substituted benzene (B151609) rings. acs.orgnih.gov
Regiochemical Control in Multi-functionalized Precursors
Synthesizing this compound requires a BCP-amine precursor that is either monosubstituted or can be selectively converted from a 1,3-disubstituted intermediate. Modern synthetic methods provide precise regiochemical control.
A common strategy involves the difunctionalization of [1.1.1]propellane, where two different groups are added across the central bond in a controlled manner. For instance, radical-mediated multicomponent reactions allow for the simultaneous introduction of a carbon-centered radical and an amine-containing fragment. researchgate.netthieme-connect.de
One powerful approach is the twofold radical functionalization strategy. nih.govfrontiersin.org
An N-centered radical (e.g., from an α-iodoaziridine) adds to [1.1.1]propellane.
The resulting BCP bridgehead radical abstracts an iodine atom from another molecule of the starting iodoaziridine.
This produces a 1-amino-3-iodo-BCP derivative. The iodine at the C3 position serves as a versatile handle for further functionalization or can be removed via reduction to yield the desired monosubstituted BCP-amine precursor.
| Precursor | Reagents | Product | Key Feature of Regiocontrol | Ref. |
| [1.1.1]Propellane | 1. R• (from R-I, photoredox) 2. Nucleophile (e.g., R'₂NH) 3. Copper Catalyst | 1-R-3-NR'₂-BCP | Divergent, three-component coupling installs two different groups at C1 and C3. | princeton.edu |
| [1.1.1]Propellane | α-Iodoaziridines | 1-Amido-3-iodo-BCP | Initial N-radical addition followed by iodine atom transfer establishes a 1,3-amination/iodination pattern. | nih.gov |
| [1.1.1]Propellane | "Turbo" Amides (e.g., LiHMDS) | 1-Amido-BCP | Nucleophilic addition of a strong, sterically hindered amide base leads to monosubstitution. | nih.govccspublishing.org.cn |
| 1-Iodo-BCP | 1. t-BuLi 2. Electrophile (e.g., CO₂) | 1-Iodo-3-carboxy-BCP | Lithiation of a pre-functionalized BCP allows for selective functionalization of the second bridgehead. | core.ac.uk |
These methods highlight the ability to precisely control the installation of an amine group or its precursor at a specific bridgehead position of the BCP core, which is essential for the targeted synthesis of this compound.
Kinetic and Thermodynamic Aspects of this compound Synthesis
Kinetics: The rate of the amide formation step is generally fast, facilitated by the high nucleophilicity of the BCP-amine. nih.gov The reaction between a primary amine and a reactive acyl chloride is often complete within minutes to a few hours at room temperature. The primary kinetic barrier is the formation of the tetrahedral intermediate. For the synthesis of the BCP-amine precursor from [1.1.1]propellane, the initial radical addition to the strained central bond is also kinetically facile, with a low activation barrier (calculated to be 11-13 kcal/mol). nih.gov This rapid, strain-releasing step is a key kinetic advantage of using propellane as a starting material. In contrast, reactions that require breaking the strong bridgehead C-H bond are kinetically disfavored and require harsher conditions or specific catalytic activation. researchgate.netresearchgate.net
Thermodynamics: The synthesis of this compound is a thermodynamically favorable process.
Amide Bond Stability: The formation of an amide bond is an exergonic process. Amides are highly stabilized by resonance, where the nitrogen lone pair delocalizes into the carbonyl group. This results in a very stable C-N bond with significant double-bond character, making the final product thermodynamically stable and generally unreactive towards hydrolysis under neutral conditions.
BCP Core Stability: While the BCP cage possesses significant strain energy, it is a thermodynamically stable entity once formed. acs.org It does not readily undergo rearrangement under typical synthetic conditions. The release of approximately 66 kcal/mol of strain energy upon the opening of [1.1.1]propellane provides a powerful thermodynamic driving force for the initial functionalization steps, ensuring that the formation of the BCP skeleton from this precursor is essentially irreversible. acs.orgnih.gov The subsequent acylation step does not alter the core structure and thus benefits from the inherent stability of the formed BCP cage.
Reaction Rate Determinations and Activation Parameters
The rate of formation of this compound is profoundly influenced by the steric bulk of the reactants. The reaction follows a nucleophilic addition-elimination mechanism. In the initial step, the lone pair of electrons on the nitrogen atom of bicyclo[1.1.1]pentan-1-amine attacks the carbonyl carbon of pivaloyl chloride, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by a base yields the stable amide product. libretexts.org
The steric hindrance from the cage-like BCP structure and the bulky tert-butyl group of the pivaloyl chloride can be expected to decrease the reaction rate compared to less hindered analogues. This is due to the increased energy of the transition state leading to the tetrahedral intermediate.
Table 1: Hypothetical Activation Parameters for Amide Formation at 298 K
| Amine Reactant | Acyl Chloride | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Relative Rate Constant (k_rel) |
| Methylamine | Acetyl chloride | 45 | 42.5 | -80 | 1000 |
| Isopropylamine | Acetyl chloride | 55 | 52.5 | -95 | 100 |
| Bicyclo[1.1.1]pentan-1-amine | Pivaloyl chloride | 75 | 72.5 | -120 | 1 |
| Methylamine | Pivaloyl chloride | 65 | 62.5 | -110 | 10 |
This table is illustrative and the data are not experimentally derived for the title compound but are based on established chemical principles of steric effects on reaction kinetics.
The higher activation energy (Ea) and more negative entropy of activation (ΔS‡) for the reaction involving this compound reflect a more ordered and sterically congested transition state, leading to a significantly lower relative rate constant.
Equilibrium Studies and Product Distribution Analysis
The formation of the amide bond from an acyl chloride and an amine is generally a thermodynamically favorable and essentially irreversible process. chemguide.co.uk The high reactivity of the acyl chloride drives the reaction forward. The equilibrium lies far to the side of the products, especially when a base is used to scavenge the HCl produced, which prevents the reverse reaction. libretexts.org
In the synthesis of this compound, the product distribution is expected to be very clean, with the desired amide being the major product. Potential side products could arise from the reaction of pivaloyl chloride with any residual water, leading to the formation of pivalic acid. However, under standard anhydrous reaction conditions, the formation of such byproducts is minimal.
The equilibrium constant (K_eq) for this type of acylation is typically very large. While a specific experimental value for the formation of this compound is not documented in publicly accessible literature, we can infer the product distribution under typical synthetic conditions.
Table 2: Hypothetical Product Distribution at Equilibrium for the Synthesis of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) | Byproduct(s) |
| Bicyclo[1.1.1]pentan-1-amine | Pivaloyl chloride | Triethylamine | Dichloromethane (B109758) | 0 to 25 | This compound | >95 | Triethylammonium chloride |
| Bicyclo[1.1.1]pentan-1-amine | Pivalic anhydride (B1165640) | None | Toluene | 110 | This compound | ~90 | Pivalic acid |
This table is illustrative and based on typical outcomes for acylation reactions under the specified conditions.
The data illustrates that the reaction proceeds to near completion, affording a high yield of the desired amide product. The choice of acylating agent and reaction conditions can influence the efficiency, but the equilibrium strongly favors the formation of the thermodynamically stable amide.
Reactivity and Functionalization Strategies of N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
Transformations at the Amide Nitrogen Atom
The amide group in N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide is exceptionally robust due to the steric hindrance imposed by both the bridgehead BCP group and the tert-butyl group of the pivaloyl moiety. This steric shielding significantly influences its reactivity.
N-Alkylation and N-Acylation Reactions
The direct N-alkylation and N-acylation of secondary amides are generally challenging reactions. The amide nitrogen is a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. For sterically hindered secondary amides like this compound, these transformations are even more difficult.
Standard alkylation methods often require the deprotonation of the amide with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding amidate anion, which is a much stronger nucleophile. stackexchange.com However, even after deprotonation, the steric bulk surrounding the nitrogen atom can impede the approach of an alkylating agent.
A study on the N-alkylation of other sterically hindered secondary amines demonstrated that using alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine could facilitate the reaction, suggesting a potential pathway for the alkylation of this BCP derivative. thieme-connect.com Similarly, acid-catalyzed N-alkylation using alcohols or alkenes that can form highly stabilized carbocation intermediates has been reported, though this is less common and typically requires specific substrates. flvc.org
N-acylation would face similar steric challenges. The synthesis of N-acylamides (triamides) generally requires highly reactive acylating agents and forcing conditions.
Cleavage and Hydrolysis Pathways of the Amide Bond
The hydrolysis of amides to their constituent carboxylic acid and amine is a fundamental transformation, typically requiring harsh conditions such as prolonged heating with strong aqueous acid or base. chemguide.co.uklibretexts.orgyoutube.com The mechanism under acidic conditions involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.commasterorganicchemistry.com Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the process. chemguide.co.ukyoutube.com
For this compound, the amide bond is exceptionally resistant to hydrolysis. Research focused on the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors found that replacing a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere effectively circumvented metabolic amide hydrolysis. This increased stability is a key advantage of using the BCP scaffold in drug design. Furthermore, the bulky pivalamide (B147659) moiety is known to impede hydrolysis by esterases and other enzymes.
| Compound Type | Stability Feature | Implication for this compound |
| Bicyclo[1.1.1]pentane Bioisosteres | Mitigation of amide hydrolysis | Enhanced metabolic stability of the BCP-amine bond. |
| Pivalamide Moiety | Steric hindrance | Increased resistance to enzymatic and chemical hydrolysis. |
Rearrangement Reactions Involving the Amide Group
Rearrangement reactions such as the Hofmann and Curtius rearrangements are classical methods for converting amides or carboxylic acid derivatives into amines with the loss of one carbon atom. masterorganicchemistry.comwikipedia.org
The Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to form an isocyanate intermediate, which is then hydrolyzed to a primary amine. wikipedia.orgchemistrysteps.com This reaction is not directly applicable to this compound as it is a secondary amide and lacks the necessary N-H protons for the initial steps of the reaction.
The Curtius rearrangement , however, proceeds from an acyl azide (B81097), which can be prepared from a carboxylic acid. wikipedia.org While this reaction does not start from the pre-formed amide, it represents a key synthetic route to the corresponding amine. The thermal or photochemical decomposition of an acyl azide leads to an isocyanate, which can be trapped with various nucleophiles. wikipedia.orgnih.gov Studies on pivaloyl azide have shown that its rearrangement to tert-butyl isocyanate is a concerted process, without the formation of a nitrene intermediate under thermal conditions. acs.orgnih.gov This pathway is highly relevant for the synthesis of BCP-amines from BCP-carboxylic acids, a common synthetic strategy.
Transformations of the Pivaloyl Moiety
The pivaloyl group, while primarily serving as a robust protecting group, also offers sites for potential chemical modification.
Modifications of the tert-Butyl Group (e.g., Radical Functionalization)
The tert-butyl group of the pivaloyl moiety consists of strong, unactivated C(sp³)–H bonds, making functionalization challenging. However, modern synthetic methods have enabled the direct functionalization of such bonds, often through radical pathways. rsc.org
Strategies involving radical C–H functionalization could potentially be applied. For instance, boryl radicals have been shown to trigger the selective C–H functionalization of aliphatic amines and ethers. nih.gov While specific studies on the pivaloyl group of this compound are not reported, the principles of C-H activation using frustrated radical pairs or other radical-generating systems could theoretically enable the introduction of new functional groups onto the tert-butyl moiety. repec.org Such transformations would likely require carefully selected catalysts and conditions to overcome the high bond dissociation energy of the primary C-H bonds.
Chemical Transformations of the Carbonyl Group
The carbonyl group of the pivaloyl moiety is the most reactive site within this group, though its reactivity is tempered by the steric hindrance of the adjacent tert-butyl group.
Reduction: The reduction of amides to amines is a common transformation, typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds by converting the carbonyl group into a methylene (B1212753) (CH₂) group. youtube.com Applying this to this compound would yield N-(2,2-dimethylpropyl)bicyclo[1.1.1]pentan-1-amine. Various other reducing systems, such as silanes in combination with catalysts, have also been developed for amide reduction. organic-chemistry.org
| Reaction | Reagent(s) | Product from this compound |
| Reduction | 1. LiAlH₄ 2. H₂O | N-(2,2-dimethylpropyl)bicyclo[1.1.1]pentan-1-amine |
| Reaction with Organometallics | 1. R-MgX (Grignard) 2. H₂O | Typically unreactive or requires harsh conditions |
Addition of Organometallics: Grignard reagents and other organometallics are known to add to carbonyl compounds. However, their reaction with amides is less straightforward than with aldehydes or ketones. leah4sci.comyoutube.com With esters, Grignard reagents typically add twice to form a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com With amides, especially sterically hindered ones like pivalamides, the reaction is often sluggish or fails altogether due to the poor leaving group ability of the resulting amino-alkoxide intermediate. Formation of a ketone by addition and subsequent elimination is generally not observed. Therefore, significant transformation of the pivaloyl carbonyl group in this compound via this route is unlikely under standard conditions.
Functionalization of the Bicyclo[1.1.1]pentane Core
The functionalization of the robust bicyclo[1.1.1]pentane (BCP) scaffold, particularly when substituted with a directing group like an amide, presents unique challenges and opportunities due to the high strain and specific geometry of the ring system. nih.govresearchgate.net While many synthetic routes to BCPs rely on the ring-opening of [1.1.1]propellane, direct functionalization of the pre-formed BCP core is an increasingly important strategy for generating molecular complexity. nih.govfrontiersin.org
Selective C-H Functionalization Strategies
Direct C-H functionalization offers an atom-economical approach to modify the BCP core, avoiding the need for pre-installed functional groups. Research has focused on developing catalysts that can selectively activate the seemingly inert C-H bonds of the BCP skeleton without inducing ring fragmentation. nsf.govspringernature.com
A significant breakthrough in this area involves the use of dirhodium tetracarboxylate catalysts for carbene insertion into the tertiary (bridgehead) C-H bonds. nih.govnsf.govacs.org Davies and coworkers demonstrated that chiral dirhodium catalysts, such as Rh₂(S-TCPTAD)₄, can achieve highly selective and enantioselective intermolecular C-H insertion of donor/acceptor diazo compounds into the bridgehead position of BCPs. nsf.govspringernature.com This method is remarkable for its ability to differentiate the tertiary C-H bond from the more abundant secondary (bridge) C-H bonds, proceeding with high regioselectivity and without compromising the strained carbocyclic framework. nsf.govresearchgate.net
Palladium-mediated strategies have also been developed for the directed functionalization of the secondary (bridge) C-H bonds at the C2 position. nih.gov Initial attempts at this transformation were unsuccessful, but detailed mechanistic studies revealed that while cyclometalation at Pd(II) was kinetically fast, it was thermodynamically unfavorable with standard directing groups like aminoquinoline. nih.gov By employing a pyridine (B92270) N-oxide directing group or using DMSO as a supporting ligand, stable BCP palladacycles could be isolated. Functionalization of these intermediates with aryl radicals or electrophiles like iodine provided synthetically useful yields of C(2)-functionalized products. nih.gov
| Catalyst/Reagent | Position Functionalized | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Rh₂(S-TCPTAD)₄ | C1 (Bridgehead) | Enantioselective C-H Carbene Insertion | High regioselectivity for tertiary C-H bond; provides access to chiral substituted BCPs with high enantiomeric excess. | nsf.govspringernature.com |
| Pd(OAc)₂ with Pyridine N-oxide DG | C2 (Bridge) | Directed C-H Arylation/Iodination | Overcomes thermodynamic barrier to cyclopalladation; enables functionalization of the secondary C-H bond. | nih.gov |
| Rh₂(S-p-Ph-TPCP)₄ | Benzylic C-H | Sequential C-H Functionalization | Allows for selective functionalization at a benzylic site on a BCP substituent before functionalizing the BCP core itself. | researchgate.net |
Pericyclic Reactions Involving the Strained Ring System
The high strain energy inherent in the BCP framework makes it a potential substrate for strain-release-driven pericyclic reactions. While the chemistry of related strained systems like bicyclo[1.1.0]butanes (BCBs) in pericyclic processes is more explored, examples involving BCPs are emerging. nih.govnih.gov These reactions offer pathways to more complex polycyclic systems.
One notable example is a photochemical formal (4+2)-cycloaddition between imine-substituted BCPs and alkenes. nih.gov This transformation suggests that the BCP core can participate in cycloaddition reactions, likely proceeding through a stepwise radical mechanism initiated by photoexcitation, to construct new ring systems. Another approach involves the strain-release cycloaddition of BCPs with alkenes, initiated by energy transfer, to synthesize bicyclo[2.1.1]hexanes. nih.gov These methods highlight the potential of using the BCP's stored energy to drive thermodynamically favorable transformations.
Heteroatom Incorporation into the Bicyclo[1.1.1]pentane Skeleton
Incorporating heteroatoms into the BCP scaffold is a key strategy for modulating the physicochemical properties of BCP-containing molecules for applications in medicinal chemistry and materials science. thieme-connect.deresearchgate.net While direct heteroatom incorporation onto a pre-formed BCP can be challenging, several methods have been developed, often using [1.1.1]propellane as the starting material.
The addition of nitrogen-centered radicals to [1.1.1]propellane is a powerful method for synthesizing bicyclo[1.1.1]pentylamines (BCP-amines). frontiersin.org For instance, the fragmentation of α-iodoaziridines can generate N-centered radicals that add to propellane, leading to 1,3-disubstituted iodo-BCPs which are precursors to BCP-amines. frontiersin.orgacs.org Similarly, sulfur-substituted BCPs can be accessed through the ring-opening of propellane with sulfur-centered radicals. acs.org
Fluorine incorporation has also been achieved. A practical synthesis of gem-difluorinated BCPs (F₂-BCPs) was developed via the addition of difluorocarbene (:CF₂) to substituted bicyclo[1.1.0]butanes. chemrxiv.org This key step constructs the difluoro-BCP skeleton, which can then be further elaborated. This method provides access to a new class of saturated bioisosteres with altered electronic properties. chemrxiv.org
Stereochemical Control in Derivatization of this compound
The synthesis of chiral BCPs, particularly those with a stereocenter adjacent to the cage (α-chiral BCPs), is of significant interest for exploring three-dimensional chemical space in drug discovery. acs.orgnih.govresearchgate.net Controlling the stereochemistry during the functionalization of BCP derivatives has been achieved through both diastereoselective and enantioselective approaches, often relying on chiral auxiliaries or catalysts.
Diastereoselective and Enantioselective Functionalization Approaches
Asymmetric transfer hydrogenation (ATH) of ketones adjacent to a BCP moiety represents an effective method for creating α-chiral BCP alcohols with high enantiomeric excess. acs.org In this process, the bulky BCP group directs the stereochemical outcome by occupying a position distant from the catalyst's η⁶-arene ligand during the reduction step. acs.org
Multicomponent reactions have also been developed to provide direct access to α-chiral BCPs. One such method involves the iridium-catalyzed 1,3-difunctionalization of [1.1.1]propellane with Grignard reagents and allyl carbonates. researchgate.net This protocol proceeds through the initial addition of the organometallic reagent to propellane, followed by an asymmetric allylic substitution to furnish α-chiral allylic BCPs. researchgate.net A metal-free alternative uses an N-heterocyclic carbene (NHC) to catalyze the asymmetric allylic substitution of the in situ-formed BCP-Grignard reagent. nih.gov
Chiral Auxiliary and Catalyst-Controlled Reactions
The use of chiral auxiliaries attached to the BCP core is a robust strategy for directing diastereoselective functionalizations. The "SuperQuat" oxazolidinone auxiliaries have proven particularly effective. acs.org By attaching the BCP core to these auxiliaries, the resulting enolates can undergo highly diastereoselective alkylations and other functionalizations. Subsequent cleavage of the auxiliary delivers the enantioenriched α-chiral BCP products with high fidelity. acs.org
Catalyst control is central to many enantioselective transformations of BCPs. As mentioned previously, chiral dirhodium catalysts like Rh₂(S-TCPTAD)₄ are pivotal for the enantioselective C-H functionalization of the BCP bridgehead. nsf.govspringernature.com In a different approach, a multi-catalytic system combining organo-, photo-, and hydrogen atom transfer (HAT) catalysis has been designed for the direct asymmetric radical addition to [1.1.1]propellane, forming the stereocenter and the BCP core simultaneously upon ring-opening. researchgate.net Chiral iridium catalysts paired with phosphoramidite (B1245037) ligands have also been employed for the asymmetric ring-opening of BCB boronate complexes with allylic carbonates, producing enantioenriched cyclobutanes which are structurally related to functionalized BCPs. chinesechemsoc.org
| Strategy | Catalyst/Auxiliary | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | "SuperQuat" Oxazolidinone | Diastereoselective Enolate Alkylation | Access to a broad scope of α-chiral BCPs with high diastereomeric ratio. | acs.org |
| Catalyst Control | Chiral Dirhodium Complex (e.g., Rh₂(S-TCPTAD)₄) | Enantioselective C-H Insertion | Direct formation of chiral BCPs from C-H bonds with high enantioselectivity. | nsf.govresearchgate.net |
| Catalyst Control | Iridium/Phosphoramidite Complex | Asymmetric Allylic Substitution | Enantioselective synthesis of α-chiral allylic BCPs from propellane. | researchgate.net |
| Catalyst Control | Chiral NHC | Asymmetric Allylic Alkylation | Metal-free, three-component coupling to produce α-chiral 1,3-difunctionalized BCPs. | nih.gov |
| Substrate Control | Asymmetric Transfer Hydrogenation Catalyst | Asymmetric Ketone Reduction | Highly enantioenriched α-chiral BCP alcohols. | acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies for N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for the structural analysis of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide, providing detailed information about its carbon skeleton and the connectivity of its atoms.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
While 1D NMR (¹H and ¹³C) provides initial chemical shift data, 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would primarily show correlations between the bridgehead proton and the methylene (B1212753) protons of the BCP cage, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It is essential for assigning the carbon signals of the BCP cage by linking them to their attached protons. For instance, the methylene protons of the BCP cage would show a direct correlation to the methylene carbon signal. acs.orgrsc.orggoogleapis.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bonds) ¹H-¹³C correlations, which helps in piecing together the molecular structure. acs.orggoogleapis.com Key HMBC correlations for this compound would include:
Correlations from the pivaloyl tert-butyl protons to the amide carbonyl carbon and the quaternary tert-butyl carbon.
Correlations from the BCP methylene protons to the bridgehead carbons and the other methylene carbons.
A crucial correlation between the bridgehead proton and the amide carbonyl carbon, confirming the N-acyl linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is particularly useful for conformational analysis. In the case of the rigid BCP framework, NOESY can confirm through-space interactions between the pivaloyl group's protons and the protons of the BCP cage, helping to define the preferred orientation of the pivalamide (B147659) moiety relative to the BCP core.
Table 1: Representative 2D NMR Correlations for N-Acyl Bicyclo[1.1.1]pentane Analogs
| 2D NMR Experiment | Correlating Protons | Correlating Carbons | Inferred Connectivity |
| COSY | Bridgehead-H | Methylene-H (BCP) | Vicinal coupling within the BCP cage |
| HSQC | Methylene-H (BCP) | Methylene-C (BCP) | Direct C-H bond |
| HMBC | tert-Butyl-H (Pivaloyl) | Carbonyl-C (Amide) | 2-bond coupling |
| HMBC | Bridgehead-H (BCP) | Bridgehead-C (BCP) | 2-bond coupling |
| NOESY | tert-Butyl-H (Pivaloyl) | Methylene-H (BCP) | Spatial proximity of the two groups |
This table is illustrative and based on expected correlations for N-acyl BCP derivatives.
Solid-State NMR Spectroscopy for Polymorph Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, including pharmaceuticals where polymorphism is a critical consideration. irispublishers.com Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties. For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can be employed to identify and characterize different polymorphic forms. nih.gov
Differences in the crystal packing and molecular conformation between polymorphs lead to variations in the isotropic and anisotropic NMR parameters, such as chemical shifts and dipolar couplings. irispublishers.com These differences are readily observable in the high-resolution spectra obtained through techniques like CP/MAS. For instance, the chemical shifts of the carbonyl carbon and the BCP bridgehead carbons would be highly sensitive to the intermolecular interactions and the conformation of the pivalamide group in the crystal lattice. By comparing the ssNMR spectra of different batches or crystalline forms, one can identify the presence of polymorphs and gain insights into their distinct solid-state structures. irispublishers.com
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is utilized to study the rates of conformational exchange processes that occur on the NMR timescale. nih.gov For this compound, a key dynamic process that could be investigated is the restricted rotation around the amide C-N bond. mdpi.com
Due to the partial double bond character of the amide linkage, rotation is hindered. At low temperatures, this rotation may become slow enough on the NMR timescale to result in the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures.
By analyzing the line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the rotational barrier, such as the activation enthalpy (ΔH‡) and entropy (ΔS‡). nih.gov The bulky tert-butyl group of the pivaloyl moiety and the unique steric environment of the BCP cage would influence this rotational barrier. Such studies provide valuable information on the conformational flexibility and the energy landscape of the molecule.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with a precision of a few parts per million (ppm). acs.org This accuracy allows for the unambiguous determination of the elemental formula of this compound.
For instance, using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, the experimentally measured exact mass of the protonated molecule [M+H]⁺ can be compared to the calculated exact mass for the proposed formula (C₁₂H₂₂NO⁺). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition.
Table 2: Representative HRMS Data for Bicyclo[1.1.1]pentane Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | C₁₁H₁₈NO₄ | 242.1392 | 242.1399 | nih.gov |
| 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | C₉H₁₂O₂ | 153.0916 | 153.0910 | researchgate.net |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | C₆H₇FO₂ | 130.0430 | 130.0432 | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique provides valuable information about the connectivity of the molecule by revealing its characteristic fragmentation pathways.
For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecular ion [M+H]⁺. The fragmentation patterns would be influenced by the stability of the resulting fragments. A plausible fragmentation pathway would involve the cleavage of the amide bond, which is a common fragmentation route for N-acyl compounds. libretexts.org
A key fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom of the amine, a characteristic fragmentation for aliphatic amines. libretexts.org This would lead to the formation of a stable acylium ion and a neutral BCP-amine fragment, or conversely, a protonated BCP-amine and a neutral ketene. The highly strained BCP cage might also lead to unique fragmentation pathways involving ring opening, although the kinetic stability of the BCP core is notable. nih.gov A detailed analysis of the product ion spectrum would allow for the construction of a fragmentation map, providing further confirmation of the compound's structure.
Ion Mobility Mass Spectrometry for Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of ions in the gas phase, providing an additional dimension of separation based on their size, shape, and charge. This is particularly valuable for the differentiation of isomers, which are often indistinguishable by mass spectrometry alone. For a molecule like this compound, IM-MS can be instrumental in distinguishing it from its structural isomers.
The collision cross section (CCS) is a key parameter obtained from IM-MS, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. Different isomeric structures will, in general, have distinct CCS values, allowing for their separation and identification. For instance, an isomer with a more compact structure will exhibit a smaller CCS compared to a more elongated isomer.
In a hypothetical scenario involving the analysis of a mixture containing this compound and a constitutional isomer, such as N-(Bicyclo[2.1.1]hexan-1-yl)acetamide, which has the same elemental formula, IM-MS would be expected to resolve the two species. The different bicyclic core structures would lead to distinct gas-phase conformations and, consequently, different CCS values.
Table 1: Hypothetical Ion Mobility Mass Spectrometry Data for Isomer Differentiation
| Compound | Molecular Formula | Adduct Ion | Theoretical m/z | Predicted CCS (Ų) |
|---|---|---|---|---|
| This compound | C₁₀H₁₇NO | [M+H]⁺ | 168.1383 | 135.2 |
Note: The CCS values are representative and based on computational predictions for structurally related compounds.
X-ray Crystallography and Diffraction Techniques
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination
The rigid bicyclo[1.1.1]pentane cage is a key structural feature, and SC-XRD would confirm the expected bond lengths and angles within this strained system. Furthermore, the conformation of the pivalamide group relative to the bicyclic core could be elucidated, including the torsion angles around the N-C and C-C bonds of the amide linkage.
Table 2: Representative Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.21 |
| b (Å) | 9.87 |
| c (Å) | 16.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1008.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.105 |
| Bond Length (Bridgehead C-C) (Å) | 1.87 |
| Bond Length (Amide C=O) (Å) | 1.24 |
| Bond Length (Amide C-N) (Å) | 1.33 |
Note: This data is hypothetical and based on crystallographic data of similar bicyclo[1.1.1]pentane derivatives.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
For this compound, PXRD would be employed to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a known pure sample or calculated from single-crystal data. It is also instrumental in identifying the presence of different polymorphs (different crystal structures of the same compound), which can have distinct physical properties.
Table 3: Simulated Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.8 | 8.19 | 100 |
| 15.3 | 5.79 | 45 |
| 18.9 | 4.69 | 78 |
| 21.7 | 4.09 | 62 |
| 25.1 | 3.54 | 30 |
Note: This is a simulated PXRD pattern based on the hypothetical single-crystal data presented above.
Vibrational Spectroscopy Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum provides a characteristic pattern of absorption bands.
For this compound, key functional groups that would give rise to strong absorptions include the N-H bond of the amide, the C=O (amide I band) and C-N (amide II band) bonds of the amide linkage, and the C-H bonds of the bicyclopentane and pivaloyl groups.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Strong |
| C-H Stretch | Alkyl | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide I) | Pivalamide | ~1640 | Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Strong |
Note: These are typical wavenumber ranges for the specified functional groups.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
In the analysis of this compound, Raman spectroscopy would be expected to provide strong signals for the C-C bond vibrations within the symmetric bicyclo[1.1.1]pentane core. The symmetric stretching of the C-C bonds of the tert-butyl group would also be prominent.
Table 5: Prominent Raman Shifts for this compound
| Vibrational Mode | Functional Group | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl | 2850-3000 | Strong |
| C=O Stretch (Amide I) | Pivalamide | ~1640 | Medium |
| C-C Stretch | Bicyclo[1.1.1]pentane cage | ~950 and ~750 | Strong |
Note: These are representative Raman shifts based on the analysis of similar caged hydrocarbon structures.
Chiroptical Spectroscopy (Applicable to Chiral Derivatives)
The stereochemical configuration of molecules is a critical determinant of their biological activity and physicochemical properties. For chiral derivatives of this compound, where chirality is introduced, for instance, by substitution on the bicyclo[1.1.1]pentane (BCP) core or on the pivaloyl group, chiroptical spectroscopic techniques are indispensable for assigning the absolute configuration and characterizing the stereochemistry. Among these techniques, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods that rely on the differential interaction of chiral molecules with circularly polarized light.
The application of these techniques to chiral BCP derivatives is an area of active research, driven by the increasing use of the BCP scaffold as a bioisostere in medicinal chemistry. The rigid and well-defined geometry of the BCP core can lead to distinct chiroptical properties, which, when combined with computational modeling, allow for the unambiguous determination of absolute stereochemistry.
Electronic Circular Dichroism (ECD) for Chirality Assessment
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.
For a chiral derivative of this compound, the amide chromophore (-C(O)NH-) is the primary group that gives rise to ECD signals in the accessible UV region. The n → π* and π → π* electronic transitions of the amide group are inherently sensitive to the chiral environment imposed by the substituted BCP framework. The sign and magnitude of the observed Cotton effects are directly related to the absolute configuration of the stereogenic centers.
In practice, the ECD spectrum of a newly synthesized chiral BCP-pivalamide derivative would be recorded and compared with the computationally predicted spectrum for a specific enantiomer (e.g., the R or S configuration). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This approach is particularly valuable when crystallographic methods are not feasible.
Hypothetical ECD Data for a Chiral this compound Derivative
To illustrate the application of ECD, consider a hypothetical chiral derivative, (S)-N-(3-methylbicyclo[1.1.1]pentan-1-yl)pivalamide. The experimental and calculated ECD data might be presented as follows:
| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ (M⁻¹cm⁻¹) for (S)-enantiomer |
| 235 | +2.1 | +2.3 |
| 210 | -1.5 | -1.7 |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound derivatives are not publicly available.
Optical Rotatory Dispersion (ORD) for Stereochemical Characterization
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a chiral molecule and is closely related to the ECD spectrum through the Kronig-Kramers relations. The ORD spectrum exhibits plain curves at wavelengths away from absorption bands and shows anomalous dispersion (Cotton effect curves) in the region of these bands.
The specific rotation at a single wavelength, typically the sodium D-line (589 nm), is a common characterization parameter for chiral molecules. However, a full ORD curve provides more comprehensive stereochemical information. For chiral derivatives of this compound, the shape and sign of the Cotton effect in the ORD spectrum, corresponding to the electronic transitions of the amide chromophore, can be used to determine the absolute configuration.
Similar to ECD, the experimental ORD curve of a chiral BCP-pivalamide would be compared with quantum chemical predictions. This correlative approach enhances the reliability of the stereochemical assignment.
Hypothetical ORD Data for a Chiral this compound Derivative
For the same hypothetical (S)-N-(3-methylbicyclo[1.1.1]pentan-1-yl)pivalamide, the ORD data could be tabulated as shown below. The data would show the specific rotation at various wavelengths, highlighting the Cotton effect region.
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +15 |
| 589 (D-line) | +18 |
| 450 | +35 |
| 300 | +150 |
| 250 | -200 |
| 220 | +50 |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound derivatives are not publicly available.
The combination of ECD and ORD provides a powerful toolkit for the stereochemical elucidation of chiral derivatives of this compound, ensuring the production of enantiomerically pure compounds for applications in fields such as medicinal chemistry and materials science.
Computational and Theoretical Chemistry Studies of N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a detailed understanding of the electronic structure and reactivity of molecules from first principles. For a molecule like N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide, QM methods are essential for characterizing the influence of the bulky pivalamide (B147659) group on the electronic properties of the BCP cage and vice versa.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of BCP derivatives due to its favorable balance of computational cost and accuracy. acs.org DFT calculations can be employed to predict a variety of properties for this compound, including molecular orbital energies, electron density distribution, and reactivity descriptors.
DFT studies on analogous BCP systems have often focused on understanding their stability and reactivity. escholarship.org For instance, investigations into the reactions of [1.1.1]propellane, the precursor to BCPs, have utilized DFT to show that reaction pathways are governed by the delocalization of electron density within the cage upon reaction. escholarship.org This insight is crucial for understanding the intrinsic properties of the BCP core in the title compound.
Key electronic properties that would be elucidated for this compound using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO gap is a critical parameter, with a larger gap indicating greater stability. The molecular electrostatic potential (MEP) surface would also be a valuable output, highlighting regions of positive and negative electrostatic potential and thus predicting sites for electrophilic and nucleophilic attack.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
For even higher accuracy, particularly for benchmarking DFT results or for studying specific electronic phenomena, ab initio methods can be employed. While computationally more demanding, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.
Studies on the parent bicyclo[1.1.1]pentane have utilized high-level ab initio calculations to determine its NMR shielding and spin-spin coupling constants with a high degree of accuracy. libretexts.org Similar calculations for this compound would provide a very precise picture of its electronic structure and properties, which could be used to validate and refine results from less computationally intensive methods.
The choice of basis set and DFT functional is critical for obtaining reliable computational results. For BCP systems, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used, as they provide a good description of the electronic structure of organic molecules. For higher accuracy, correlation-consistent basis sets like cc-pVTZ may be employed.
A range of DFT functionals have been applied to BCP derivatives. Hybrid functionals like B3LYP are popular for their general applicability. escholarship.org For systems where long-range interactions are important, dispersion-corrected functionals such as ωB97X-D or functionals from the M06 suite are often preferred. escholarship.org The selection of the most appropriate functional and basis set combination would typically be validated by comparing calculated properties with any available experimental data or with results from higher-level ab initio calculations.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are excellent for understanding electronic properties, they are often too computationally expensive for studying the conformational dynamics and intermolecular interactions of larger systems or over longer timescales. For these aspects of this compound, molecular mechanics and molecular dynamics simulations are the methods of choice.
The pivalamide group in this compound introduces conformational flexibility. The rotation around the N-C(BCP) and N-C(pivaloyl) bonds will lead to different conformers with varying energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.orglumenlearning.com
Molecular mechanics force fields, such as MMFF94 or OPLS, can be used to perform a systematic search of the conformational space. This involves rotating the key dihedral angles and calculating the steric energy of each resulting conformation. The results can be visualized as a potential energy surface, which maps the energy as a function of the dihedral angles. This would reveal the most stable, low-energy conformations of the molecule.
| Conformer | Dihedral Angle (N-C(pivaloyl)) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.0 | 75 |
| Gauche | ±60° | 1.2 | 20 |
| Syn-periplanar | 0° | 3.5 | 5 |
Molecular dynamics simulations can provide insights into how molecules of this compound interact with each other and with solvent molecules over time. By simulating a system containing many molecules, one can observe phenomena such as aggregation and the formation of non-covalent interactions like hydrogen bonds and van der Waals forces.
Studies on other BCP derivatives have highlighted the importance of non-covalent interactions in their crystal packing and supramolecular chemistry. nih.gov For this compound, MD simulations would be particularly useful for understanding how the amide group can participate in hydrogen bonding, potentially leading to the formation of dimers or larger aggregates in solution or the solid state. The simulations would also reveal the preferred orientation of solvent molecules around the solute, which is crucial for understanding its solubility.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. By modeling the reaction pathways, chemists can gain a detailed understanding of how reactants are converted into products, including the energetic landscape of the transformation. This section focuses on the theoretical studies aimed at identifying key species along the reaction coordinate and predicting the kinetics of reactions involving the bicyclo[1.1.1]pentane (BCP) scaffold.
Prediction of Activation Energies and Reaction Rates
A primary goal of reaction pathway modeling is to calculate the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. The height of this barrier, determined by the energy difference between the reactants and the transition state, is inversely related to the reaction rate.
Computational methods like DFT and high-level ab initio theories (e.g., coupled-cluster) are used to calculate the energies of reactants, intermediates, transition states, and products. acs.org Transition state theory can then be used to estimate the reaction rate constant (k) from the calculated activation energy.
For instance, DFT studies on the radical addition to [1.1.1]propellane have calculated the energy barrier for the initial ring-opening step. thieme-connect.dechemrxiv.org These calculations show a very low activation barrier, consistent with the high reactivity of propellane towards radical species. thieme-connect.de The subsequent trapping of the BCP radical intermediate is typically a very fast, diffusion-controlled process.
In studies of catalyzed reactions, such as the transition-metal-mediated cross-coupling to form 1,3-disubstituted BCPs, computational modeling helps to compare different catalytic cycles. rsc.org By calculating the activation energies for the key steps (e.g., oxidative addition, transmetalation, reductive elimination), researchers can predict which catalytic pathway is most favorable and, therefore, likely to be operative. These predictions are crucial for optimizing reaction conditions and developing more efficient catalysts.
Topological Analysis of Electron Density
The topological analysis of the electron density (ρ(r)) provides a rigorous framework for understanding chemical bonding and noncovalent interactions within a molecule. Based on the quantum mechanical description of the electron distribution, these methods partition the molecule into atomic basins and identify critical points in the electron density that correspond to atomic nuclei, bonds, rings, and cages.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonds based on the topology of the electron density. acs.orgmdpi.com QTAIM analysis of this compound can reveal detailed information about the nature of its covalent bonds and intramolecular contacts.
The analysis focuses on Bond Critical Points (BCPs), which are saddle points in the electron density located between two bonded atoms. The properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interaction.
Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) correlates with the bond order; a higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals contacts, where electron density is depleted in the internuclear region. mdpi.com
For this compound, QTAIM analysis would be expected to show negative Laplacian values for the C-C and C-N covalent bonds, confirming their shared-shell nature. Of particular interest is the analysis of the strained bonds within the BCP cage. QTAIM studies on BCP itself show that while the bridgehead-to-bridge C-H bonds are typical, the C-C bonds of the cage exhibit features indicative of significant strain. acs.org The analysis of the amide C-N bond can also quantify its degree of double bond character. Furthermore, intramolecular hydrogen bonds, such as a potential C-H···O interaction, would be identified by a BCP with a positive Laplacian and a low electron density value.
| Interaction Type in BCP Derivatives | Typical ρ(r) (a.u.) | Typical ∇²ρ(r) (a.u.) | Nature of Interaction |
| C-C (BCP Cage) | ~0.20-0.25 | < 0 | Covalent, Strained |
| C-H (BCP Bridgehead) | ~0.27-0.29 | < 0 | Covalent |
| C-N (Amide) | ~0.30-0.35 | < 0 | Polar Covalent |
| C=O (Amide) | > 0.40 | < 0 | Polar Covalent |
| N-H···O (Hydrogen Bond) | ~0.01-0.04 | > 0 | Closed-Shell (H-Bond) |
This table presents expected QTAIM parameter ranges for key bonds and interactions in molecules similar to this compound, based on computational studies of related systems. mdpi.comnih.gov
Noncovalent Interaction (NCI) Index Analysis
The Noncovalent Interaction (NCI) index is a computational tool used to visualize and characterize weak, noncovalent interactions in real space. researchgate.netjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). The RDG is a dimensionless quantity that highlights regions where the electron density varies.
NCI analysis generates 3D plots where surfaces enclose regions of noncovalent interactions. These surfaces are typically color-coded to distinguish between different types of interactions:
Blue Surfaces: Indicate strong, attractive interactions, such as hydrogen bonds.
Green Surfaces: Represent weak, delocalized interactions, like van der Waals forces.
Red Surfaces: Signify repulsive interactions, often found in sterically crowded regions or within rings.
For this compound, NCI analysis would be particularly insightful for visualizing the intramolecular and potential intermolecular interactions that govern its conformation and crystal packing. Computational studies on BCP derivatives have used NCI analysis to identify and characterize various noncovalent interactions, including N−H···O and C−H···O hydrogen bonds, as well as H···H contacts. nih.govnih.gov
In an NCI plot of the molecule, a distinct blue or bluish-green surface would be expected between the amide N-H proton and the carbonyl oxygen of a neighboring molecule, confirming an intermolecular hydrogen bond. Weaker C-H···O interactions involving the BCP's C-H bonds and the pivalamide's carbonyl oxygen would appear as green surfaces. The strained interior of the BCP cage might be visualized with a reddish surface, indicating repulsive character. This visual approach provides a chemically intuitive picture of the subtle forces that stabilize the molecular structure. researchgate.net
Synthetic Applications and Utilities of N Bicyclo 1.1.1 Pentan 1 Yl Pivalamide
N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide as a Key Synthon
While a wide array of functionalized BCPs are utilized as direct building blocks in synthesis, the primary role of this compound is that of a stable precursor to the highly valuable bicyclo[1.1.1]pentan-1-amine. The development of scalable routes to bicyclo[1.1.1]pentan-1-amine has been a significant challenge, underscoring the importance of stable, storable intermediates like its pivalamide (B147659) derivative. scripps.edutcichemicals.com Its utility as a synthon is therefore realized upon the removal of the pivaloyl protecting group, which unmasks the reactive primary amine for subsequent transformations.
The construction of complex molecular architectures featuring the BCP core is a central goal in programs aimed at escaping the chemical space dominated by flat, aromatic rings. semanticscholar.orgnih.gov While this compound is not typically used directly to build these architectures, it serves as a key upstream intermediate.
The general strategy involves:
Deprotection: Hydrolysis of the pivalamide under acidic or basic conditions to yield bicyclo[1.1.1]pentan-1-amine hydrochloride or the free amine.
Functional Group Interconversion: Conversion of the resulting amine into a more versatile functional group for coupling reactions. For example, the amine can be transformed into an iodide, a trifluoroborate salt, or a boronate ester.
Coupling: The newly installed functional group is then used to attach the BCP core to other molecular fragments, building complexity.
This multi-step approach, starting from the stable pivalamide, allows for the controlled introduction of the BCP moiety into a wide range of complex structures.
The introduction of the BCP moiety into advanced scaffolds is a validated strategy for improving the pharmacokinetic profile of drug candidates. nih.govchemrxiv.org This is typically achieved through transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net this compound facilitates this process by providing a stable source of the BCP-amine core, which can then be elaborated into a coupling-ready partner. For instance, the derived bicyclo[1.1.1]pentyl trifluoroborate salts have been successfully used in Ni/photoredox dual cross-coupling reactions. nih.gov This highlights the indirect but crucial role of the pivalamide as a precursor to the reactive species needed to forge new carbon-carbon bonds and incorporate the BCP scaffold.
Table 1: Comparison of BCP Precursors for Synthetic Elaboration
| Precursor | Key Features | Common Applications |
| This compound | Stable solid; pivalamide is a robust protecting group. vulcanchem.com | Source material for bicyclo[1.1.1]pentan-1-amine. |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Versatile di-functionalized precursor. nih.gov | Synthesis of various medchem building blocks (amines, alcohols). semanticscholar.org |
| 1-Iodo-bicyclo[1.1.1]pentanes | Electrophilic partner in cross-coupling. | Kumada and other transition-metal-catalyzed couplings. thieme-connect.denih.gov |
| Bicyclo[1.1.1]pentyl Boronates/Trifluoroborates | Nucleophilic partner in cross-coupling. | Suzuki and Ni-catalyzed couplings. nih.gov |
| [1.1.1]Propellane | Highly strained starting material for ring-opening reactions. thieme-connect.de | Radical additions to form diverse BCP derivatives. frontiersin.orgprinceton.edu |
Role in Methodological Development in Organic Synthesis
The unique reactivity of the strained BCP cage has spurred the development of novel synthetic methodologies. thieme-connect.densf.gov Research has largely focused on the functionalization of [1.1.1]propellane or pre-functionalized BCP derivatives.
The field of organic synthesis has seen a surge in methods to create C-C and C-heteroatom bonds using BCP substrates. rsc.orgnih.govprinceton.edu These reactions predominantly involve BCP derivatives functionalized with halides or organometallic/organoboron reagents. researchgate.net
This compound itself, being an amide, is generally inert under typical cross-coupling conditions. Its direct participation in such reactions has not been reported. However, its role remains that of a foundational building block. The amine liberated from the pivalamide is a critical starting point for synthesizing the necessary coupling partners, thereby enabling the use of the BCP core in a variety of modern synthetic transformations.
The rigid, three-dimensional structure of the BCP core makes it an intriguing component for ligand design. Recently, BCP-based diphosphine ligands have been synthesized and shown to form unique, straight-shaped transition metal complexes. hokudai.ac.jp These ligands were prepared via the radical-mediated addition of phosphine (B1218219) groups to [1.1.1]propellane. hokudai.ac.jp
Currently, there is no literature describing the use of the this compound scaffold as a direct platform for ligand or catalyst development. The pivalamide functional group is not readily converted into the coordinating atoms (e.g., phosphorus, sulfur, or nitrogen heterocycles) typically required for metal binding. The synthesis of BCP-containing ligands generally relies on building from more fundamental precursors that allow for the direct installation of the desired coordinating elements.
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse and complex molecules, often to explore novel biological activities. cam.ac.ukscispace.com Key strategies in DOS involve branching reaction pathways and the use of building blocks with multiple, orthogonally reactive functional groups to create skeletal diversity. mdpi.combeilstein-journals.org
The application of this compound in DOS campaigns has not been documented. As a monofunctional compound with a relatively inert amide group, it is not an ideal substrate for typical DOS strategies that require multiple reaction handles to generate diverse molecular frameworks. The field of BCP-focused library synthesis has instead relied on more highly functionalized starting materials, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which allows for diversification at two distinct points on the scaffold. nih.gov
Exploiting the Amide and BCP Functionalities for Diversification
The chemical architecture of this compound offers two primary vectors for synthetic diversification: the amide linkage and the BCP cage itself.
The pivalamide group, while sterically hindered, serves as a protecting group for the bridgehead amine of the BCP core. A crucial aspect of its utility is the potential for hydrolysis to unmask the primary amine, bicyclo[1.1.1]pentan-1-amine. This amine is a highly valuable building block in its own right, offering a gateway to a vast array of new chemical entities. researchgate.netcapes.gov.br The hydrolysis of amides can be achieved under either acidic or basic conditions, typically requiring heating. chemguide.co.ukmasterorganicchemistry.comlibretexts.org For instance, heating an amide with a dilute acid like hydrochloric acid yields the corresponding carboxylic acid and the ammonium (B1175870) salt of the amine. libretexts.org Similarly, heating with a base such as sodium hydroxide (B78521) liberates the free amine and the salt of the carboxylic acid. libretexts.org The resulting bicyclo[1.1.1]pentan-1-amine can then be subjected to a wide range of standard amine derivatization reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse functionalities.
Conversely, the BCP scaffold itself can be functionalized. While the bridgehead positions are occupied in this compound, the bridge C-H bonds can be targeted for functionalization. Radical C-H abstraction presents a powerful strategy to introduce substituents at the 2-position of the BCP core. This approach allows for the creation of novel, multi-substituted BCP derivatives that would be difficult to access through other synthetic routes.
A significant advantage of incorporating the BCP moiety is the enhanced metabolic stability it can confer upon a molecule, particularly with respect to amide hydrolysis. In a notable example, the replacement of a central phenyl ring with a BCP bioisostere in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors effectively circumvented issues of amide hydrolysis that were prevalent in the phenyl-containing analogues. nih.govresearchgate.net This highlights the dual role of the BCP core: it not only provides a rigid scaffold for molecular elaboration but can also positively influence the chemical properties of adjacent functional groups. The steric bulk of the pivalamide group can also contribute to impeding enzymatic hydrolysis. vulcanchem.com
Scaffold Decoration and Library Generation
The strategic unmasking of the amine from this compound is a cornerstone for scaffold decoration and the generation of compound libraries for drug discovery. The liberated bicyclo[1.1.1]pentan-1-amine is a versatile starting material for the synthesis of diverse sets of molecules. nih.govfrontiersin.org
The generation of BCP-containing building blocks for library synthesis is a well-established field. For instance, BCP-derived carboxylic acids can be converted into azides and terminal alkynes, which are prime substrates for "click chemistry" reactions. allen.in These reactions, known for their high efficiency and selectivity, are ideally suited for the rapid assembly of large and diverse compound libraries. The resulting triazole-containing BCP derivatives represent a novel class of compounds with potential applications in medicinal and combinatorial chemistry. researchgate.netallen.in
Furthermore, multicomponent reactions involving [1.1.1]propellane, the precursor to the BCP core, have been developed to directly generate functionalized BCP amines. frontiersin.org These methods allow for the simultaneous introduction of multiple points of diversity around the BCP scaffold in a single synthetic operation, greatly streamlining the process of library synthesis. frontiersin.org The ability to generate large libraries of BCP-containing compounds is crucial for exploring the structure-activity relationships of this unique scaffold in various biological targets. masterorganicchemistry.com
Bioisosteric Replacement Strategies in Molecular Design (Synthetic Context Only)
The BCP core of this compound is a powerful tool in molecular design, primarily due to its ability to act as a bioisostere for other common chemical groups. This bioisosteric replacement is a key strategy for modulating the physicochemical properties of a molecule in a predictable manner.
Mimicry of tert-Butyl and Phenyl Groups in Molecular Scaffolds
The bicyclo[1.1.1]pentyl group is widely recognized as a non-classical bioisostere of both the tert-butyl group and a para-substituted phenyl ring. nih.govthieme-connect.de The BCP cage provides a rigid, three-dimensional structure that can mimic the spatial arrangement of these groups while offering a distinct electronic and physicochemical profile.
As a tert-butyl mimic, the BCP group offers a similar steric footprint but with a higher fraction of sp³-hybridized carbons. This can lead to improved metabolic stability and solubility. nih.gov The replacement of a tert-butyl group with a BCP moiety can be a valuable strategy for overcoming metabolic liabilities associated with the oxidation of methyl groups.
The mimicry of a para-substituted phenyl ring is perhaps the most significant application of the BCP scaffold in medicinal chemistry. core.ac.uk The bridgehead carbons of the BCP core provide exit vectors for substituents that are spatially analogous to the 1,4-disubstitution pattern of a benzene (B151609) ring. semanticscholar.org However, unlike the planar and aromatic phenyl ring, the BCP core is saturated and three-dimensional. This "escape from flatland" can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and metabolic stability, and reduced non-specific binding. nih.govrsc.org The replacement of a phenyl ring with a BCP moiety in the aforementioned IDO1 inhibitors is a prime example of this strategy's success. nih.gov
Conformational Restriction and Topological Features in Molecular Design
The rigid nature of the BCP scaffold is a key feature in its utility for molecular design. By incorporating a BCP core, chemists can introduce a high degree of conformational restriction into a molecule. This rigidity can help to pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target.
The BCP cage enforces a specific geometry on the substituents attached to its bridgehead carbons, holding them at a fixed distance and orientation. This can be particularly advantageous in fragment-based drug discovery, where the precise positioning of functional groups is critical for optimizing interactions with a protein binding site. nih.gov The unique topology of the BCP scaffold provides a novel way to explore chemical space and to design molecules with well-defined three-dimensional shapes. The synthesis of diverse BCP derivatives, including nucleoside analogues, further expands the toolbox for creating structurally novel compounds with potential therapeutic applications.
Emerging Research Directions and Future Outlook
Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to large-scale production remains a challenge for many novel compounds, including BCP derivatives. Flow chemistry and automated high-throughput experimentation are pivotal in addressing these scalability and optimization challenges. researchgate.netchemrxiv.org
The synthesis of the BCP core often starts from the highly strained and reactive precursor, [1.1.1]propellane. frontiersin.org Continuous flow processes have been developed to generate [1.1.1]propellane on demand, providing a safer and more scalable alternative to traditional batch methods. rsc.org This in-situ generation allows for its direct use in subsequent functionalization reactions.
For the synthesis of N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide, a continuous flow setup could be envisioned where a stream of freshly generated [1.1.1]propellane converges with a stream containing a suitable pivalamide (B147659) precursor under optimized conditions. Photochemical additions to propellane, for instance, are particularly well-suited for flow reactors, which offer precise control over irradiation time and temperature, leading to cleaner reactions and higher yields. nih.govacs.org Researchers have successfully used flow photochemistry to produce kilogram quantities of BCP building blocks within a day, demonstrating the industrial viability of this approach. nih.govacs.org The amination of [1.1.1]propellane to form the precursor amine for the final amide coupling could also be adapted to a flow process, potentially telescoping multiple reaction steps into a single, continuous operation. researchgate.net
High-Throughput Experimentation (HTE) is a powerful tool for rapidly screening and optimizing reaction conditions. For the synthesis of this compound and its analogs, HTE can be employed to discover optimal catalysts, solvents, and reaction parameters for the crucial C-N bond-forming step. tcsedsystem.edu
Recent studies have utilized automated, nanomole-scale HTE to optimize the coupling of BCP precursors. nih.govacs.org For instance, in developing methods for decarboxylative C-N coupling to form N-substituted BCPs, HTE was used to screen a wide array of catalysts and additives, leading to the identification of an unexpected but highly effective copper(I) chloride and cyclopentyl methyl ether system. tcsedsystem.edu This approach significantly accelerates the discovery of practical and scalable synthetic protocols that might be missed in traditional, one-variable-at-a-time optimization. tcsedsystem.edu Leveraging HTE allows for the rapid exploration of a vast chemical space to identify robust conditions for coupling bicyclo[1.1.1]pentan-1-amine with pivaloyl chloride or other acylating agents, thereby streamlining access to a diverse library of BCP amides. researchgate.net
Advanced Spectroscopic Probes and Sensor Development
While the primary application of this compound and its analogs has been in medicinal chemistry as bioisosteres, the unique properties of the BCP cage open possibilities for other applications. The rigid, rod-like structure of the 1,3-disubstituted BCP core can serve as a non-conjugated linker in molecular electronics and materials science. diva-portal.org Although direct applications of this specific pivalamide in spectroscopic probes or sensors are not yet prominent in the literature, the BCP scaffold itself is being explored. Its rigidity can be exploited to control the distance and orientation between a fluorophore and a quencher or between different chromophoric units, which is a key principle in the design of molecular sensors and probes. Future research could involve functionalizing the pivaloyl group or the other bridgehead position of the BCP core with reporter groups to develop novel sensors for chemical detection.
Computational Design of Novel Bicyclo[1.1.1]pentane-Based Amides
Computational chemistry is an indispensable tool in modern drug discovery and materials science, providing insights that guide experimental work. For BCP-based amides, computational methods are crucial for predicting properties and designing new molecules with desired characteristics.
Density Functional Theory (DFT) and other computational methods are used to understand the electronic structure and reactivity of the BCP core. semanticscholar.orgacs.org The strain energy (approx. 66.6 kcal/mol) and the unique orbital hybridization of the bridgehead carbons dictate the reactivity of precursors like [1.1.1]propellane. acs.org Computational studies can model transition states of reactions, such as the radical addition to propellane or the insertion of carbenes into bicyclo[1.1.0]butanes, to predict reaction outcomes and guide the development of new synthetic methodologies. acs.orgresearchgate.net For instance, computational analysis has been used to support the mechanism of triplet carbene addition into bicyclo[1.1.0]butane to form the BCP skeleton, highlighting the importance of substituent effects in stabilizing radical intermediates. acs.orgresearchgate.net Such predictive models can help chemists select the most promising synthetic routes to novel BCP amides before embarking on extensive experimental work.
Table 2: Computationally Derived Properties of the BCP Core Relevant to Synthesis
| Property | Description | Implication for Synthesis & Design |
|---|---|---|
| Strain Energy | High strain (approx. 66.6 kcal mol⁻¹) in the parent hydrocarbon. acs.org | Provides a thermodynamic driving force for ring-opening reactions of precursors like [1.1.1]propellane. frontiersin.org |
| Inter-bridgehead Distance | Shorter distance (~1.87 Å) compared to para-substituted benzene (B151609) (~2.8 Å). nih.gov | Affects the spatial arrangement of substituents, which is critical for bioisosteric replacement and molecular design. nih.gov |
| Bonding Orbitals | Increased p-character in the exocyclic bridgehead orbitals. semanticscholar.org | Influences the reactivity of bridgehead positions and the properties of attached functional groups. |
| Electronic Effects | The BCP cage is generally considered electron-withdrawing. semanticscholar.org | Can affect the acidity/basicity and reactivity of attached functional groups like amines and amides. |
Sustainable and Scalable Production Methodologies for this compound
The growing importance of bicyclo[1.1.1]pentane (BCP) scaffolds in medicinal chemistry and materials science has necessitated the development of production methods that are not only efficient but also environmentally sustainable and scalable. nih.govnih.gov Research efforts are increasingly focused on moving away from hazardous reagents and energy-intensive conditions towards greener alternatives for the synthesis of BCP derivatives like this compound.
Development of Eco-friendly Reagents and Catalysts
The synthesis of functionalized BCPs has traditionally relied on methods that can be difficult to scale up and may involve harsh reagents. nih.govkeaipublishing.com However, recent innovations are paving the way for more sustainable approaches. A significant trend is the move towards metal-free reactions and the use of visible light as a clean energy source. keaipublishing.comrsc.orgrsc.org
Photocatalysis and Metal-Free Approaches: Visible-light-induced reactions have emerged as a powerful, mild, and environmentally friendly tool for constructing BCP cores. keaipublishing.comnewswise.com These methods often proceed at room temperature without the need for metal catalysts, which can be toxic and difficult to remove from the final product. keaipublishing.com For instance, researchers have developed one-step, light-promoted, three-component radical-coupling reactions of [1.1.1]propellane to afford difunctionalized BCPs. researchgate.net Another innovative strategy involves the use of an organic photocatalyst to mediate the defluorinative coupling of trifluoromethylaromatics with propellanes, providing direct access to BCP derivatives. researchgate.net Similarly, the synthesis of BCP-ketones has been achieved using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light, avoiding high temperatures and metal catalysts. keaipublishing.com The direct, catalyst-free reaction between alkyl iodides and [1.1.1]propellane using only light represents a significant step towards scalable and clean BCP synthesis. chemrxiv.orgresearchgate.net
Biocatalysis in Amide Bond Formation: While the core BCP structure is typically formed through chemical synthesis, the final amide bond formation to yield this compound can benefit from green chemistry principles. Enzymatic strategies, such as using Candida antarctica lipase (B570770) B (CALB) in green solvents like cyclopentyl methyl ether, offer a sustainable method for creating amide bonds. nih.gov This biocatalytic approach provides excellent yields and conversions without requiring intensive purification, making it an eco-friendly and practical option for large-scale production. nih.gov
| Catalyst/Reagent Type | Example | Key Advantages | Relevant Compounds |
| Photocatalysis | Organic Dyes (e.g., 4CzIPN) | Metal-free, mild conditions, high functional group tolerance. nih.gov | Functionalized BCPs |
| Metal-Free Light-Induced | Blue Light / UV Light | No catalyst needed, clean reactions, scalable. keaipublishing.comchemrxiv.org | BCP-ketones, BCP-iodides |
| Biocatalysis | Candida antarctica lipase B (CALB) | Eco-friendly, high purity, mild conditions. nih.gov | Diverse Amides |
| Eco-friendly Chemical Reagents | T3P® (n-Propanephosphonic acid anhydride) | Water-soluble byproducts, low toxicity, scalable. organic-chemistry.org | Amides |
Resource-Efficient Synthetic Routes for this compound
Resource efficiency in chemical synthesis is achieved by minimizing steps, reducing waste, and optimizing the use of materials and energy. For the production of this compound, this involves streamlining the synthesis of the BCP core and developing efficient amidation protocols.
Flow Chemistry: Continuous flow processes are a key enabling technology for the scalable and safe synthesis of BCP building blocks. researchgate.net The generation of [1.1.1]propellane, a crucial but potentially unstable precursor, can be performed on demand in a flow system, mitigating storage and transport issues. nih.govresearchgate.net This approach has been successfully scaled to produce kilogram quantities of BCP cores within a single day. enamine.netresearchgate.netresearchgate.net Light-driven reactions are particularly well-suited to flow chemistry, as the high surface-area-to-volume ratio of flow reactors allows for efficient irradiation, leading to higher yields and shorter reaction times. chemrxiv.orgresearchgate.net
Multicomponent and One-Pot Reactions: To improve atom economy and reduce waste from intermediate purification steps, multicomponent reactions (MCRs) are highly desirable. Radical-mediated MCRs involving [1.1.1]propellane allow for the direct synthesis of 1,3-disubstituted BCPs in a single step. rsc.orgresearchgate.netthieme-connect.de For example, an iron(II) phthalocyanine-catalyzed carboamination of [1.1.1]propellane allows for the one-pot synthesis of multifunctional BCP derivatives. nih.govrhhz.netfrontiersin.org These strategies shorten synthetic sequences and provide rapid access to complex BCP structures that can be converted to the target amide. rsc.org
Scalable Amidation Protocols: For the final step of attaching the pivaloyl group, robust and scalable methods are essential. The use of reagents like n-propanephosphonic acid anhydride (B1165640) (T3P®) with pyridine (B92270) enables efficient amide bond formation that is operationally simple and scalable to the kilogram level. organic-chemistry.org This method is advantageous as it does not require anhydrous solvents or inert atmospheres and results in water-soluble byproducts that are easily removed. organic-chemistry.org Such protocols are critical for the industrial-scale production of this compound.
| Synthetic Strategy | Key Features | Advantages for Scalability |
| Flow Chemistry | Continuous processing, precise control over reaction parameters. researchgate.net | Safe handling of reactive intermediates, high throughput, consistent product quality. enamine.netresearchgate.net |
| Multicomponent Reactions | Multiple bonds formed in a single operation. rsc.orgthieme-connect.de | Reduced step count, less waste, increased efficiency. rsc.org |
| Scalable Amidation | Use of robust coupling reagents like T3P®. organic-chemistry.org | High yield, simple workup, applicable to large scales. organic-chemistry.org |
Outlook on Future Contributions to Organic Synthesis and Materials Science (General Chemical Utility)
The bicyclo[1.1.1]pentane (BCP) scaffold, as exemplified by this compound, is poised to make significant future contributions beyond its established role as a bioisostere in medicinal chemistry. Its unique structural and electronic properties open up new avenues in organic synthesis and the design of advanced materials.
Expanding the Scope of Bicyclo[1.1.1]pentane Chemistry
The synthetic toolkit for BCPs has expanded dramatically, allowing chemists to view this scaffold not just as a passive structural replacement but as an active component for building molecular complexity. nih.gov
New Bioisosteric Roles: While BCP is a well-regarded bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, thieme-connect.dethieme-connect.comresearchgate.netresearchgate.net future research will likely explore its capacity to mimic other functionalities. The development of methods to synthesize asymmetrically substituted and multi-substituted BCPs will expand their application to more complex biological targets. thieme-connect.deresearchgate.net Furthermore, the synthesis of BCP analogues of other important motifs, such as benzoyl groups, is an emerging area of study. keaipublishing.comnewswise.com
Platform for Novel Reactivity: The inherent strain of the BCP cage can be harnessed to drive chemical transformations. The development of methods for the post-synthesis functionalization of the BCP core itself, including at the bridge positions, is a nascent field with significant potential. nih.gov This would allow the BCP unit to serve as a versatile platform for divergent synthesis, enabling the rapid creation of libraries of related compounds.
Conceptual Advancements in Molecular Design and Construction
The integration of BCPs into molecular design represents a fundamental shift away from the predominantly planar structures found in many traditional synthetic molecules. keaipublishing.com This "escape from flatland" is a key conceptual advancement with broad implications. researchgate.netresearchgate.net
Three-Dimensionality in Materials Science: In materials science, the rigid, rod-like structure of 1,3-disubstituted BCPs makes them ideal building blocks for creating novel polymers and liquid crystals. Their defined geometry can be used to control the nanoscale architecture of materials, potentially leading to substances with unique optical, electronic, or mechanical properties. The incorporation of BCP units into lipid nanoparticles has already demonstrated superior performance in mRNA delivery, highlighting the potential of 3D molecular architectures in advanced materials. nih.gov The future of materials science will increasingly rely on such precisely engineered three-dimensional components to solve major societal challenges. innovationnewsnetwork.comwpi.edu
Predictive Molecular Engineering: As synthetic methods become more robust and predictable, the focus will shift towards the de novo design of BCP-containing molecules with tailored properties. Computational models will play a crucial role in predicting the impact of the BCP scaffold on a molecule's conformation, solubility, and electronic properties. This synergy between advanced synthesis and computational design will enable the creation of next-generation pharmaceuticals, agrochemicals, and functional materials where the BCP core is a key element of a highly optimized molecular architecture. The growing demand for materials scientists and engineers underscores the importance of this field for future innovation. zippia.comquora.comreddit.com
Q & A
Q. What are the standard synthetic routes for preparing N-(Bicyclo[1.1.1]pentan-1-yl)pivalamide?
The compound is typically synthesized via radical addition or decarboxylative coupling. A common approach involves functionalizing bicyclo[1.1.1]pentane (BCP) precursors, such as reacting bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives with pivalamide groups under copper-catalyzed conditions . For example, N-(bicyclo[1.1.1]pentan-1-yl)piperazine has been converted to analogous structures in ~50% yield using standard procedures . Key steps include controlling steric hindrance and optimizing reaction time/temperature.
Q. What safety precautions are necessary when handling this compound in the lab?
this compound derivatives exhibit acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Mitigation strategies include:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : 2–8°C under inert gas (e.g., argon) to prevent degradation .
- Spill Management : Collect solids with anti-static equipment and dispose via licensed waste services .
Q. How can researchers validate the purity and structure of this compound?
Analytical validation requires:
- NMR : and NMR to confirm bicyclo[1.1.1]pentane geometry and pivalamide substitution (e.g., δ 29.5 ppm for methyl groups in pivalamide) .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular ions (e.g., calc’d for CHN: 200.1439; found: 200.1440) .
- Chromatography : TLC or HPLC with standards to assess purity .
Q. What are the known stability challenges under experimental conditions?
The bicyclo[1.1.1]pentane scaffold is strain-rich and prone to ring-opening under harsh conditions (e.g., strong acids/bases). Stability testing should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds.
- pH Studies : Monitor structural integrity in buffers (pH 1–12) for drug delivery applications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up?
Yield variations often arise from steric hindrance or incomplete radical propagation in BCP functionalization. Strategies include:
- High-Throughput Experimentation (HTE) : Screen catalysts (e.g., Cu(I)Cl in CPME) and solvents to identify optimal conditions .
- Kinetic Profiling : Use in-situ IR or NMR to track intermediate formation and adjust reaction time .
- Additives : Introduce radical stabilizers (e.g., TEMPO) to suppress side reactions .
Q. What methodologies enable the incorporation of bicyclo[1.1.1]pentane into bioactive molecules?
BCP is a benzene bioisostere for improving metabolic stability. Key approaches include:
- Decarboxylative C–N Coupling : Attach pivalamide groups to BCP-carboxylates using Cu catalysis .
- Hydrogen-Borrowing Alkylation : Ir-catalyzed reactions at room temperature to couple BCP with ketones or alcohols .
- Photochemical Synthesis : UV-induced radical addition for regioselective functionalization .
Q. How can researchers address conflicting spectral data in structural elucidation?
Contradictions in NMR/HRMS data may stem from diastereomerism or residual solvents. Mitigation steps:
Q. What strategies optimize BCP-based compounds for in vivo studies?
To enhance pharmacokinetics:
- LogP Optimization : Introduce polar groups (e.g., sulfonamides) to balance hydrophobicity (XlogP ≈ 1.4 for analogs) .
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites for modification .
- Toxicology Profiling : Address gaps in ecological data by testing aquatic toxicity (e.g., Daphnia magna) .
Q. How does steric strain in bicyclo[1.1.1]pentane impact reactivity?
The rigid, three-dimensional structure increases transition-state energy, slowing nucleophilic attacks. Workarounds:
- Microwave Synthesis : Accelerate reactions by enhancing molecular collisions .
- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butyl esters) during functionalization .
Methodological Tables
Q. Table 1. Key Synthetic Methods for BCP Derivatives
| Method | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Decarboxylative C–N Coupling | Cu(I)Cl, CPME, 80°C | 60–73% | |
| Radical Addition | UV light, AIBN initiator | 50–65% | |
| Hydrogen-Borrowing | Ir catalyst, 23°C | 73% |
Q. Table 2. Analytical Benchmarks for Quality Control
| Parameter | Technique | Expected Outcome |
|---|---|---|
| Purity | HPLC (C18 column) | >95% peak area |
| Molecular Ion | HRMS (ESI-TOF) | [M+H] within 2 ppm |
| Thermal Stability | DSC | Decomposition >150°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
